

Ampk-IN-3: A Tool for Interrogating Lipid Metabolism

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Compound of Interest

Compound Name: Ampk-IN-3

Cat. No.: B10855071

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By inhibiting AMPK, **Ampk-IN-3** serves as a critical tool for elucidating the intricate roles of AMPK in various physiological and pathological processes, particularly in the realm of lipid metabolism. These application notes provide detailed protocols and data for utilizing **Ampk-IN-3** to investigate its effects on key aspects of lipid metabolism, including lipogenesis.

Mechanism of Action: **Ampk-IN-3** exerts its inhibitory effect on AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status. AMPK activation typically promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like fatty acid and cholesterol synthesis.[3][4][5] By inhibiting AMPK, **Ampk-IN-3** is expected to lead to an increase in lipid synthesis and a decrease in fatty acid oxidation.

Data Presentation

The inhibitory activity of **Ampk-IN-3** on a key downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), has been quantified. The phosphorylation of ACC at Serine 79 (p-ACC),

which is a direct consequence of AMPK activity and leads to the inhibition of fatty acid synthesis, is a crucial indicator of AMPK activation.

Table 1: Effect of **Ampk-IN-3** on p-ACC Levels in K562 Cells[1]

Ampk-IN-3 Concentration (μM)	Treatment Time (hours)	Cell Line	Change in p-ACC Levels
0.195313	2	K562	Decrease
0.78125	2	K562	Decrease
3.125	2	K562	Decrease
12.5	2	K562	Decrease
50	2	K562	Decrease

Experimental Protocols

Protocol 1: Assessment of Lipogenesis Inhibition using Western Blotting for p-ACC

This protocol describes the use of **Ampk-IN-3** to inhibit AMPK activity and subsequently measure the phosphorylation status of its downstream target, ACC, in a cellular context. A decrease in phosphorylated ACC (p-ACC) indicates an increase in lipogenesis.

Materials:

- **Ampk-IN-3** (solubilized in DMSO)
- K562 cells (or other relevant cell line)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-p-ACC (Ser79) and anti-total ACC, anti-AMPK α , and anti-p-AMPK α (Thr172)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting imaging system

Procedure:

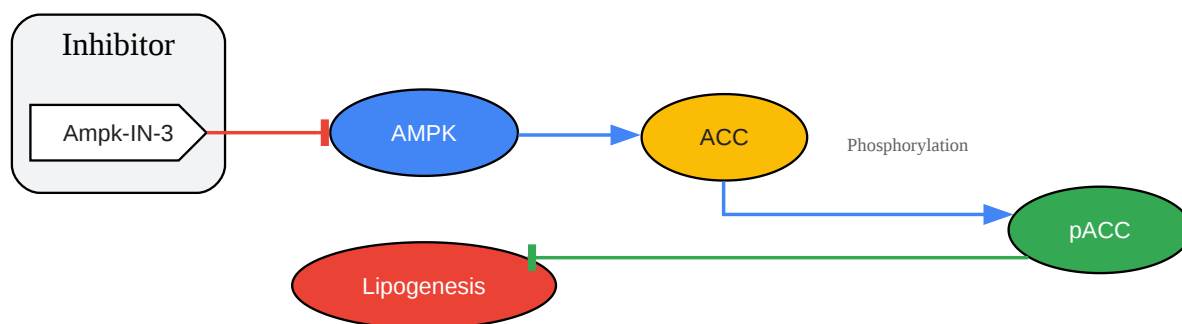
- Cell Culture and Treatment:
 - Plate K562 cells at a suitable density and allow them to adhere overnight.
 - Prepare serial dilutions of **Ampk-IN-3** in complete cell culture medium to achieve the desired final concentrations (e.g., as indicated in Table 1). Include a vehicle control (DMSO).
 - Replace the medium with the **Ampk-IN-3** containing medium and incubate for the desired time (e.g., 2 hours).
- Cell Lysis:
 - After treatment, wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 30 minutes with occasional agitation.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C. It is also recommended to probe for p-AMPK α (Thr172) and total AMPK α to confirm the direct effect on AMPK.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities for p-ACC and total ACC.

- Normalize the p-ACC signal to the total ACC signal for each sample.
- Compare the normalized p-ACC levels in **Ampk-IN-3** treated samples to the vehicle control.

Visualizations

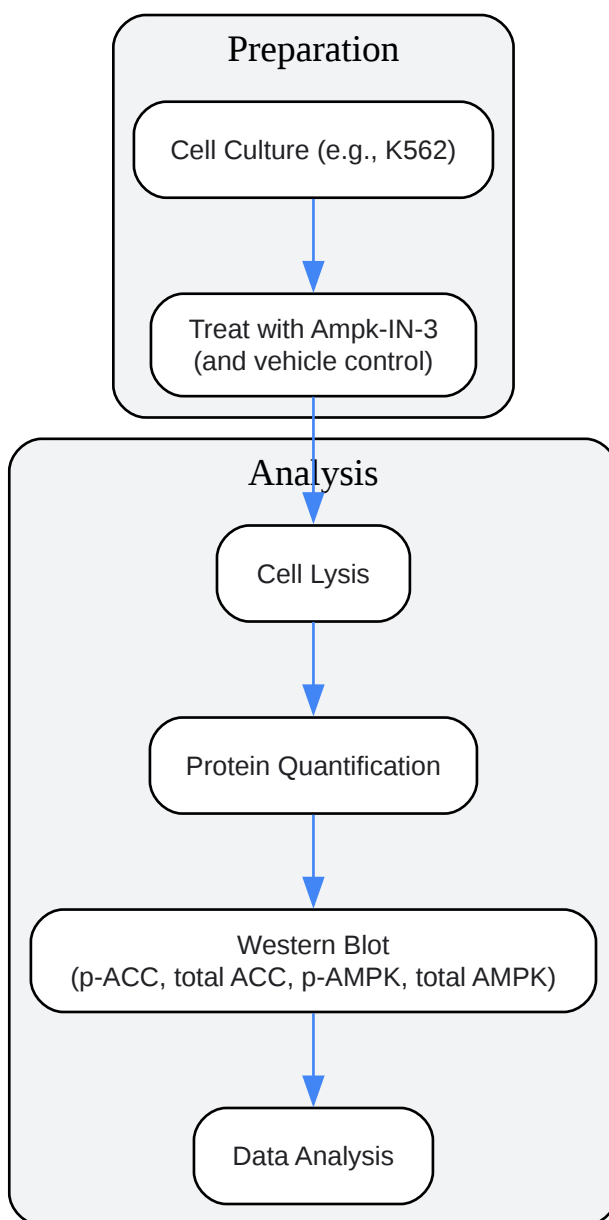
Signaling Pathway



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Caption: Inhibition of AMPK by **Ampk-IN-3** prevents the phosphorylation of ACC, leading to increased lipogenesis.

Experimental Workflow



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Caption: Workflow for assessing the effect of **Ampk-IN-3** on ACC phosphorylation.

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